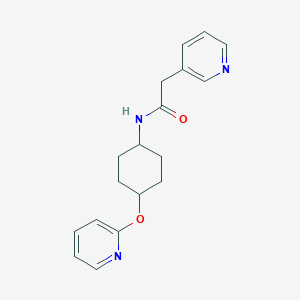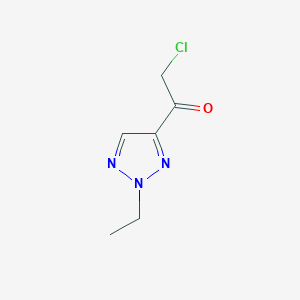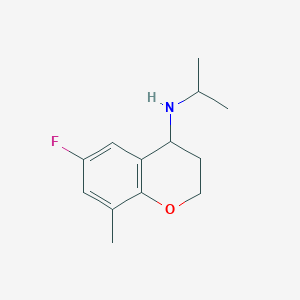
6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine is a fluorinated derivative of chromen-4-amine, a class of compounds known for their diverse biological activities. This compound features a fluorine atom at the 6th position, a methyl group at the 8th position, and an isopropyl group attached to the nitrogen atom of the chromen-4-amine core. Its unique structure makes it a subject of interest in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as 6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-one.
Reduction: The starting material undergoes reduction to form the corresponding amine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Alkylation: The resulting amine is then alkylated with isopropyl iodide to introduce the isopropyl group at the nitrogen atom.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of saturated analogs.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: 6-Fluoro-8-methyl-3,4-dihydro-2H-chromen-4-one
Reduction Products: Saturated analogs of the chromen-4-amine core
Substitution Products: Various derivatives with different substituents at the nitrogen atom
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorine atom can enhance the biological activity of the resulting compounds.
Biology: 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable compound in drug discovery.
Medicine: The compound has been investigated for its potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer activities. Its unique structure allows it to bind to specific receptors and enzymes, making it a candidate for therapeutic applications.
Industry: In the industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the isopropyl group provides steric hindrance, affecting the compound's selectivity and potency. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
6-Fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine: Lacks the isopropyl group.
8-Methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine: Lacks the fluorine atom.
6-Fluoro-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine: Lacks the methyl group at the 8th position.
Uniqueness: The presence of both the fluorine atom and the isopropyl group in 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine makes it unique compared to its analogs. These structural features contribute to its enhanced biological activity and specificity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propriétés
IUPAC Name |
6-fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-8(2)15-12-4-5-16-13-9(3)6-10(14)7-11(12)13/h6-8,12,15H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNACSBRCASRJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCCC2NC(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557451-16-7 |
Source


|
| Record name | 6-fluoro-8-methyl-N-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)urea](/img/structure/B2404271.png)
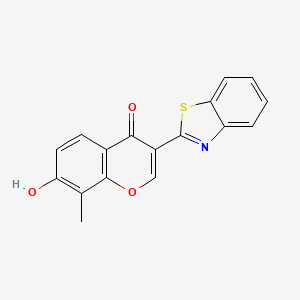

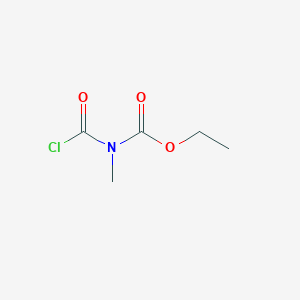

![1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2404281.png)
![N-(3-acetylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2404282.png)



![4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol](/img/structure/B2404289.png)
